![molecular formula C14H15F3N4OS B2991203 3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034381-83-2](/img/structure/B2991203.png)
3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound is a derivative of triazole . Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs readily available starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . More specific structural details about the compound “3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” are not available in the current literature.Scientific Research Applications
Synthesis and Chemical Properties
The compound , given its structural complexity, highlights the broader interest in synthesizing heterocyclic compounds that possess valuable biological activities. Works like those of Youssef et al. (2012) demonstrate the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave-assisted techniques, providing higher yields in shorter times compared to conventional methods, suggesting the compound’s relevance in synthesizing novel heterocyclic structures with significant biological potential (Youssef, Azab, & Youssef, 2012).
Potential Biological Activities
Although direct studies on the specific compound were not found, research on structurally related compounds offers insights into the potential applications in the biomedical field. For example, compounds with 1,2,4-triazolo[1,5-a]pyrimidine moieties have been investigated for their coronary vasodilating and antihypertensive activities, as seen in the work of Sato et al. (1980), suggesting that structurally related compounds could be explored for similar cardiovascular benefits (Sato et al., 1980).
Antitumor and Antimicrobial Activities
Research into enaminones and their derivatives, like those conducted by Riyadh (2011), highlights the synthesis of N-arylpyrazole-containing enaminones and their reactions with various compounds to yield biologically active heterocycles. These compounds demonstrated inhibitory effects against cancer cell lines, comparable to 5-fluorouracil, suggesting the compound’s relevance in synthesizing heterocycles with antitumor and antimicrobial properties (Riyadh, 2011).
Safety And Hazards
While triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index , specific safety and hazard information for the compound “3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” is not available in the current literature.
Future Directions
The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues have been proposed . The method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
properties
IUPAC Name |
3-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4OS/c1-8-3-5-23-12(8)13(22)18-7-11-20-19-10-6-9(14(15,16)17)2-4-21(10)11/h3,5,9H,2,4,6-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGXQNZKEZQSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide |
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